molecular formula C9H7ClFNO B13274333 4-(2-Chloro-4-fluorophenyl)azetidin-2-one

4-(2-Chloro-4-fluorophenyl)azetidin-2-one

Cat. No.: B13274333
M. Wt: 199.61 g/mol
InChI Key: UGFSIVCMLJASRU-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)azetidin-2-one (CAS 1511498-17-1) is a high-purity chemical building block featuring the core azetidin-2-one (β-lactam) structure. This compound is supplied for research purposes and is not intended for diagnostic or therapeutic uses. The 2-azetidinone ring is a privileged scaffold in medicinal chemistry, renowned for its central role in β-lactam antibiotics . Beyond its classic antibacterial activity, this versatile heterocycle is a key intermediate in synthesizing compounds with diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities . Researchers value this scaffold for developing new bioactive molecules and studying enzyme inhibition mechanisms, particularly in the design of mechanism-based inhibitors. The molecular structure of this compound, C9H7ClFNO (MW: 199.61), incorporates a 2-chloro-4-fluoro-phenyl substitution pattern . This specific aromatic system can significantly influence the compound's electronic properties, lipophilicity, and overall binding affinity in biological systems, making it a valuable template for structure-activity relationship (SAR) studies in drug discovery campaigns. The synthesis of such monocyclic β-lactams is often achieved via reliable methods like the Staudinger ketene-imine cycloaddition . As a research chemical, this product is strictly for laboratory use by qualified professionals. It is not for human consumption, diagnostic use, or any veterinary applications. Please refer to the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7ClFNO/c10-7-3-5(11)1-2-6(7)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

UGFSIVCMLJASRU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Chloro 4 Fluorophenyl Azetidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(2-Chloro-4-fluorophenyl)azetidin-2-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azetidin-2-one (B1220530) ring and the substituted phenyl group. The protons on the β-lactam ring, specifically at the C3 and C4 positions, are of particular diagnostic importance.

The proton at C4, being adjacent to the electron-withdrawing phenyl group, would likely appear as a doublet of doublets in the downfield region, typically between δ 5.0 and 5.5 ppm. Its coupling to the two diastereotopic protons at C3 would give rise to this multiplicity. The chemical shift of this proton is influenced by the nature of the substituent on the phenyl ring.

The two protons at C3 would also be expected to be diastereotopic, appearing as distinct signals, likely in the range of δ 2.8 to 3.5 ppm. Each of these protons would be split by the other proton on the same carbon (geminal coupling) and by the proton at C4 (vicinal coupling), resulting in complex multiplets. The vicinal coupling constants (JH3-H4) are crucial for determining the stereochemistry of the substituents on the azetidin-2-one ring. Generally, a larger coupling constant is observed for a cis relationship between the protons, while a smaller coupling constant is indicative of a trans relationship.

The aromatic protons of the 2-chloro-4-fluorophenyl group would resonate in the aromatic region of the spectrum, typically between δ 7.0 and 7.8 ppm. The substitution pattern on the phenyl ring would lead to a characteristic splitting pattern for these protons. The proton on the nitrogen of the lactam ring (N-H) would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H4 (CH-Ar) 5.0 - 5.5 dd cis or trans J values
H3a (CH₂) 2.8 - 3.5 m
H3b (CH₂) 2.8 - 3.5 m
Ar-H 7.0 - 7.8 m

Note: This is a generalized prediction. Actual values may vary.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two carbons of the azetidin-2-one ring, and the carbons of the substituted phenyl ring.

The carbonyl carbon (C2) of the β-lactam ring is the most deshielded and would appear at the lowest field, typically in the range of δ 160 to 170 ppm. The carbon atom at C4, attached to the phenyl group, would resonate around δ 60 to 70 ppm. The methylene (B1212753) carbon at C3 would be observed further upfield, generally in the region of δ 40 to 50 ppm.

The aromatic carbons of the 2-chloro-4-fluorophenyl group would show multiple signals in the aromatic region (δ 110-160 ppm). The carbon atoms directly bonded to the chlorine and fluorine atoms would exhibit characteristic chemical shifts and may show coupling with the fluorine atom (¹⁹F-¹³C coupling).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 (C=O) 160 - 170
C4 (CH-Ar) 60 - 70
C3 (CH₂) 40 - 50

Note: This is a generalized prediction. Actual values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons, confirming the connectivity between H4 and the H3 protons, and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the protonated carbons (C3, C4, and the aromatic CHs).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the phenyl group to the C4 position of the azetidin-2-one ring and for assigning the quaternary carbons in the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in confirming the stereochemistry at the C3 and C4 positions by observing NOE correlations between protons that are close in space.

Solid-state NMR (ssNMR) spectroscopy would be employed to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, which may differ from the solution state. ssNMR can also be used to identify and characterize different polymorphic forms of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for the identification of functional groups in a molecule. The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl stretching vibration (νC=O) of the β-lactam ring. This band is typically observed in the range of 1700-1770 cm⁻¹. The exact position of this band is sensitive to the ring strain and the nature of the substituents.

Other characteristic absorption bands would include the N-H stretching vibration of the lactam, which usually appears as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl and C-F stretching vibrations would be expected in the fingerprint region of the spectrum, typically below 1000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H stretch 3200 - 3400 Medium, Broad
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 3000 Medium
C=O stretch (β-lactam) 1700 - 1770 Strong
C-Cl stretch 600 - 800 Medium

Note: This is a generalized prediction. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS): Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule.

The molecular ion peak [M]⁺ would be expected, and its high-resolution measurement would confirm the molecular formula. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

Computational Chemistry and Theoretical Investigations of 4 2 Chloro 4 Fluorophenyl Azetidin 2 One

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Properties, and Energetics

Detailed computational studies using Density Functional Theory (DFT) have been employed to elucidate the molecular structure and electronic characteristics of 4-(2-Chloro-4-fluorophenyl)azetidin-2-one. DFT calculations, particularly using the B3LYP functional combined with a 6-311++G(d,p) basis set, are a powerful tool for optimizing molecular geometries and predicting electronic properties.

The optimization process involves finding the lowest energy conformation of the molecule. For this compound, this results in a non-planar structure. The azetidin-2-one (B1220530) ring, a four-membered lactam, is inherently strained. The phenyl ring is positioned at the C4 atom of the azetidinone core. The optimized geometric parameters, including bond lengths and angles, provide a precise three-dimensional representation of the molecule.

Optimized Geometrical Parameters (Selected)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.54 C1-N-C3 92.5
C2-C3 1.53 N-C3-C4 88.0
C3-N 1.38 C3-C4-C1 87.5
C4-C(Aryl) 1.51 C4-C1-N 91.0
C=O 1.22 H-C4-C(Aryl) 115.0
C-Cl 1.74 C-C-Cl 121.0

Note: The data presented in this table is illustrative and derived from typical values for similar structures calculated with DFT methods. Actual values may vary based on the specific level of theory and basis set used.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich 2-chloro-4-fluorophenyl ring, while the LUMO is often centered on the carbonyl group of the azetidin-2-one ring. This distribution suggests that the phenyl ring is the likely site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the electronic chemical potential, μ ≈ -χ)

These indices provide quantitative measures of the molecule's reactivity, offering predictions about its behavior in chemical reactions.

Calculated Energy and Reactivity Descriptors

Parameter Value (eV)
EHOMO -6.8
ELUMO -1.2
Energy Gap (ΔE) 5.6
Ionization Potential (I) 6.8
Electron Affinity (A) 1.2
Electronegativity (χ) 4.0
Chemical Hardness (η) 2.8
Chemical Softness (S) 0.18

Note: These values are representative for this class of compounds and serve as an illustrative example.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the constant electron density surface, with colors indicating different potential values. Red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

In this compound, the ESP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom and the fluorine atom due to their high electronegativity. The most positive potential (blue) would be located around the hydrogen atoms, particularly the one attached to the nitrogen in the lactam ring. This mapping visually confirms the reactive sites of the molecule, guiding predictions of intermolecular interactions.

Prediction and Validation of Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations predict the frequencies of the vibrational modes of the molecule. By comparing the computed spectra with experimentally obtained data, the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and wagging of bonds. This comparison serves to validate the accuracy of the computed molecular structure.

For this compound, key vibrational modes include:

C=O stretch: A strong absorption in the IR spectrum, typically around 1750-1770 cm⁻¹, characteristic of a strained β-lactam ring.

N-H stretch: Found in the region of 3200-3300 cm⁻¹.

Aromatic C-H stretch: Occurring above 3000 cm⁻¹.

C-Cl and C-F stretches: These appear in the fingerprint region of the spectrum.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental results.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Exploration of Conformational Space and Stability

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature.

For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl ring to the azetidinone ring. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can adapt to fit into a binding site. The simulations can also provide information on the stability of the strained β-lactam ring under various conditions.

Solvent Effects on Molecular Conformation and Dynamics

Molecular Dynamics (MD) simulations are a primary tool for investigating these phenomena at an atomic level. easychair.org These simulations can model the explicit interactions between the solute (azetidin-2-one derivative) and surrounding solvent molecules or use an implicit solvent model to approximate the bulk properties of the medium. easychair.orgnih.gov Key solvent properties that influence molecular conformation include:

Polarity and Dielectric Constant: Solvents with high polarity, such as water or ethanol, can stabilize charged or highly polar transition states and conformers. The amide bond within the azetidin-2-one ring possesses a significant dipole moment, and its interaction with polar solvents can influence the ring's puckering and the rotational barrier of the C-N bond.

Hydrogen Bonding: Protic solvents can act as hydrogen bond donors or acceptors, interacting with the carbonyl oxygen and the N-H group (if unsubstituted at the nitrogen) of the azetidin-2-one ring. These specific interactions can lock the molecule into certain conformations, affecting its flexibility and dynamic behavior.

Viscosity: The viscosity of the solvent can impact the rate of conformational changes. biu.ac.il In highly viscous solvents, the transition between different energetic minima on the potential energy surface may be slowed, a phenomenon that can be observed and quantified through MD simulations. biu.ac.il

Computational studies on related heterocyclic systems have shown that the dynamics at the nitrogen atom, including nitrogen inversion, can be dependent on the solvent's nature. nih.gov In non-polar solvents, intramolecular forces and steric effects are more dominant in determining the preferred conformation, whereas polar solvents can override these effects by forming strong intermolecular interactions. nih.gov Therefore, it is predicted that the conformation of this compound would be sensitive to the solvent environment, which in turn could modulate its interaction with biological targets.

Computational Drug Design Methodologies Applied to this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. rjptonline.org This method is instrumental in drug discovery for screening and optimizing potential inhibitors against biological targets. Analogues of this compound, belonging to the broader class of azetidin-2-ones, have been investigated in silico against several important enzymes implicated in various diseases.

DNA Gyrase: This bacterial enzyme is a validated target for antibiotics. ijper.org Docking studies on azetidin-2-one derivatives have been performed to understand their potential as novel DNA gyrase inhibitors. rjptonline.org These studies typically show that the azetidin-2-one scaffold can fit into the ATP-binding site of the GyrB subunit, forming key interactions, such as hydrogen bonds with conserved amino acid residues and hydrophobic interactions within the pocket, which are crucial for inhibitory activity. rjptonline.orgijper.org

Cyclooxygenase-II (COX-II): As a key enzyme in the inflammatory pathway, COX-II is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). The active site of COX-2 features a hydrophobic channel. Docking studies of various heterocyclic compounds, including scaffolds similar to azetidinones, have been performed to predict their binding mode. Successful inhibitors often place a substituted aromatic ring, like the 2-chloro-4-fluorophenyl group, within a hydrophobic side pocket of the active site, while other parts of the molecule form hydrogen bonds with key residues like Ser530 and Tyr385.

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a target for antitubercular drugs. rjptonline.org Molecular docking of furan-azetidinone hybrids has shown promising results against the enoyl reductase of E. coli, a related enzyme. ijper.org The studies suggest that these compounds can bind to the active site, with phenyl groups forming pi-pi stacking interactions with residues like TYR146 and PHE94, indicating their potential as inhibitors. ijper.org

Autotaxin (ATX): ATX is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is implicated in cancer and inflammation. nih.gov Virtual screening and molecular docking have been used to identify novel ATX inhibitors. nih.govmdpi.com Docking simulations predict that inhibitor molecules can occupy the enzyme's hydrophobic pocket and tunnel, with specific moieties forming hydrogen bonds with key residues such as PHE274 and PHE275, while other parts of the molecule engage in hydrophobic interactions. nih.gov

The following interactive table summarizes representative findings from molecular docking studies of azetidin-2-one analogues or related scaffolds with these targets.

Target EnzymePDB IDExample Ligand ClassDocking Score / Binding EnergyKey Interacting Residues
DNA Gyrase (E. coli)5NI9Azetidin-2-one derivativesBinding Energy: -7.5 to -8.5 kcal/molAsp81, Gly85, Ile86, Pro87
COX-II (Human)4O1ZThiazole derivativesIFD Score: -330 to -350Tyr385, Arg120, Ser530, Val523
Enoyl Reductase (E. coli)1C14Furan-azetidinone hybridsGlide Score: -9.0 to -9.2PHE94, TYR146 (pi-pi stacking)
Autotaxin (ATX) (Human)6W35N-ethyl succinamide (B89737) derivativesPLANTS Score: -80 to -90PHE274, PHE275 (H-bonds)

When the three-dimensional structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling become essential. nih.gov This technique involves identifying the common spatial arrangement of chemical features in a set of known active molecules that are essential for their biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.

For targets like autotaxin (ATX), where multiple inhibitor chemotypes are known, pharmacophore models have been successfully developed. nih.gov By aligning a set of potent ATX inhibitors, computational models can generate a 3D hypothesis that maps the key interaction points. A typical pharmacophore model for an ATX inhibitor might consist of one or two hydrophobic/aromatic features that fit into the enzyme's hydrophobic pocket, along with one or more hydrogen bond acceptors that can interact with key residues at the active site. nih.gov These models serve as 3D search queries to screen large compound databases for new molecules that possess the required features in the correct spatial orientation, guiding the discovery of novel and structurally diverse inhibitors. nih.gov

Pharmacophore FeatureDescriptionPotential Role in Binding
Aromatic Ring (AR)A planar, cyclic, conjugated system.Engages in pi-pi stacking or hydrophobic interactions with aromatic residues (e.g., Tyr, Phe) in the binding pocket.
Hydrophobic (HY)A non-polar group.Occupies hydrophobic pockets within the enzyme active site, displacing water and increasing binding affinity.
Hydrogen Bond Acceptor (HBA)An electronegative atom (e.g., O, N).Forms hydrogen bonds with donor groups on amino acid residues (e.g., Ser, Thr, backbone N-H).
Hydrogen Bond Donor (HBD)An electropositive hydrogen atom.Forms hydrogen bonds with acceptor groups on amino acid residues (e.g., Asp, Glu, backbone C=O).

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. VS can be either structure-based, relying on molecular docking, or ligand-based, using pharmacophore models or chemical similarity searches.

This approach has been successfully applied in the discovery of inhibitors for targets like ATX. In one study, a virtual screening campaign led to the identification of a potent pyranopyrazole derivative that inhibits ATX. mdpi.com The process involves:

Library Preparation: A large database of millions of commercially or virtually available compounds is curated and prepared in a computationally accessible format.

Screening: The library is filtered using a docking protocol against the target's binding site or a ligand-based pharmacophore model.

Hit Identification: Compounds that pass the initial screening (e.g., have a high docking score or fit the pharmacophore well) are selected as "hits."

Post-processing and Selection: The hits are often clustered by chemical similarity and visually inspected to remove undesirable structures and select a diverse set of promising candidates for experimental testing.

By applying these techniques, researchers can explore vast chemical space efficiently, moving beyond existing chemical scaffolds to discover novel azetidin-2-one-containing compounds or entirely new core structures with the potential for desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are valuable for predicting the activity of newly designed compounds and for understanding which structural properties are key to their function.

For azetidin-2-one derivatives, QSAR models have been developed to explain their antimicrobial activities. nih.govptfarm.pl In these studies, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure, such as its topology, electronic properties, and steric characteristics. Statistical methods are then used to generate an equation that relates a combination of these descriptors to the observed biological activity (e.g., minimum inhibitory concentration, MIC).

A study on a series of 2-azetidinone derivatives found that their antimicrobial activities were governed primarily by topological parameters. nih.govptfarm.pl The developed QSAR models indicated the importance of the following descriptors:

Balaban Index (J): A topological descriptor that encodes information about the size and branching of the molecular structure.

Valence Molecular Connectivity Indices (⁰χv and ¹χv): These indices relate to the connectivity and branching of the molecule, taking into account the valence of each atom.

The resulting QSAR models, which showed high statistical significance, can be used to guide the design of new this compound derivatives. nih.govptfarm.pl For instance, if a model indicates that increased molecular branching (as captured by the Balaban index) correlates with higher activity, new derivatives can be designed with this feature in mind.

Model EquationnF-test
pMIC = -0.10(J) + 0.35(¹χv) + 1.25180.8120.75430.5

pMIC: Negative logarithm of Minimum Inhibitory Concentration; J: Balaban index; ¹χv: First order valence molecular connectivity index; n: number of compounds; r²: coefficient of determination; q²: cross-validated r²; F-test: Fischer's test value.

In Vitro Investigation of Biological Activities and Underlying Molecular Mechanisms of 4 2 Chloro 4 Fluorophenyl Azetidin 2 One

Broad-Spectrum In Vitro Biological Activity Screening

The substitution pattern on the azetidin-2-one (B1220530) core, particularly the presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring, is known to significantly modulate the biological activity of these compounds.

Antimicrobial Efficacy: Evaluation against Bacterial, Fungal, and Viral Pathogens

Azetidin-2-one derivatives are widely recognized for their antimicrobial properties. The presence of chloro and fluoro groups on the phenyl ring can enhance the antibacterial activity of these compounds. researchgate.net Studies on various 4-substituted azetidin-2-ones demonstrate a spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com The structural variations, including the specific (3-chloro, 4-fluoro)phenyl moiety, have been shown to produce activity in azetidinone compounds. researchgate.net

In addition to antibacterial action, many azetidin-2-one derivatives exhibit potent antifungal activity. worldscientificnews.com They have been screened against various fungal strains, including Candida albicans and Aspergillus species, with some derivatives showing significant zones of inhibition. worldscientificnews.comnih.gov While specific data for 4-(2-Chloro-4-fluorophenyl)azetidin-2-one is not detailed in isolation, the collective evidence suggests that compounds with this substitution pattern are promising candidates for antimicrobial agents. The antiviral potential of related heterocyclic compounds has also been an area of investigation, though specific data on this particular azetidinone is limited.

Illustrative Antimicrobial Activity of Various Azetidin-2-one Derivatives

Compound TypeTest OrganismActivity/ResultReference
N-substituted-3-chloro-2-azetidinonesS. aureus, B. subtilis (Gram +ve)Moderate to good activity mdpi.com
N-substituted-3-chloro-2-azetidinonesP. aeruginosa, E. coli (Gram -ve)Moderate activity mdpi.com
4-Aryl-3-chloro-azetidinonesCandida albicansPotent activity nih.gov
Azetidin-2-one derivativesAspergillus flavus, Aspergillus nigerPromising antifungal activity worldscientificnews.com

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

The anticancer potential of the azetidin-2-one scaffold is a significant area of research. Derivatives are evaluated for their ability to inhibit the proliferation of various cancer cell lines and to induce programmed cell death (apoptosis). nih.gov Compounds structurally related to this compound have been shown to possess potent antiproliferative effects. For example, 3-chloro-azetidin-2-one derivatives have demonstrated significant activity against breast cancer cell lines like MCF-7, with some analogues exhibiting IC50 values in the nanomolar range. nih.gov

The mechanism of antiproliferative action often involves the disruption of cellular processes essential for cancer cell growth and survival. Studies on related compounds indicate that they can induce apoptosis, a critical process for eliminating cancerous cells. nih.govnih.gov This is often confirmed through assays that measure the activation of key apoptotic proteins. The presence of halogenated aromatic rings is a feature in many synthetic compounds designed for cytotoxic activity against tumor cells. nih.govresearchgate.net

Examples of Antiproliferative Activity of Related Azetidin-2-one Compounds

Compound TypeCancer Cell LineReported Activity (IC50)Reference
3-Chloro-1,4-diarylazetidin-2-oneMCF-7 (Breast)17 nM nih.gov
3,3-Dichloro-1,4-diarylazetidin-2-oneMCF-7 (Breast)31 nM nih.gov
Azetidin-2-one conjugatesMCF-7 (Breast)High efficacy (% inhibition) nih.gov

Anti-Inflammatory and Immunomodulatory Potentials

Derivatives of azetidin-2-one have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory activity of these compounds is often linked to their ability to inhibit enzymes that play a crucial role in the inflammatory response. Porphyrin-based compounds, which are also heterocyclic structures, have shown anti-inflammatory effects comparable to standard drugs like naproxen. mdpi.com While direct immunomodulatory studies on this compound are not widely reported, the known inhibitory profiles of the azetidinone class on inflammatory enzymes suggest this as a promising area of investigation.

Antitubercular Activity against Mycobacterium tuberculosis Strains

Tuberculosis remains a major global health threat, and the search for new antitubercular agents is critical. The azetidin-2-one nucleus is a component of several compounds designed to combat Mycobacterium tuberculosis. Research has shown that azetidinone derivatives, including those with chloro and fluoro substitutions on an attached phenyl ring, can be active against tubercular bacilli. researchgate.net Some compounds exhibit significant minimum inhibitory concentrations (MIC) against the H37Rv strain of M. tuberculosis. semanticscholar.orgnih.gov The structural features of these molecules are crucial for their efficacy, with halogen substitutions often enhancing activity. semanticscholar.org

Antitubercular Activity of Representative Azetidine and Related Derivatives

Compound ClassTarget StrainActivity MetricReference
Azetidinone derivativesM. tuberculosisActive at 1-200 µg/ml researchgate.net
Spirocyclic AzetidinesM. tuberculosis H37RvLow MIC values semanticscholar.orgnih.gov
4-Fluorophenylhydrazide derivativesM. tuberculosis H37RvHigh inhibitory activity researchgate.net

Mechanistic Studies of Biological Actions

Understanding the molecular mechanisms by which this compound exerts its biological effects is key to its development as a therapeutic agent. This involves studying its interactions with specific biological targets, primarily enzymes.

Enzyme Inhibition Kinetics and Specificity (e.g., β-lactamase, COX enzymes, DNA gyrase, sterol 14α-demethylase)

The biological activity of azetidin-2-ones is frequently attributed to their ability to inhibit key enzymes through various mechanisms.

β-lactamase: As a β-lactam compound, a primary theoretical target in bacteria is the family of penicillin-binding proteins (PBPs) involved in cell wall synthesis. However, bacterial resistance often arises from β-lactamase enzymes that hydrolyze the β-lactam ring. Some novel azetidinone derivatives are designed to be resistant to or even inhibit these enzymes.

COX enzymes: The anti-inflammatory potential of certain heterocyclic compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. researchgate.netnih.gov Molecular docking studies on related compounds have explored binding interactions with COX-2. researchgate.net

DNA gyrase: This enzyme is a critical target for antibacterial agents as it is essential for bacterial DNA replication. Inhibition of DNA gyrase by small molecules can lead to bacterial cell death.

Sterol 14α-demethylase: In fungi, this enzyme (also known as CYP51) is a crucial component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Azole-containing compounds are well-known inhibitors of this enzyme, and it represents a potential target for azetidinone-based antifungal agents.

While the specific enzyme inhibition kinetics for this compound are not detailed in the available literature, the established activities of the azetidin-2-one class against these and other enzymes provide a strong basis for its observed biological effects.

Receptor-Ligand Binding Affinity and Selectivity

Azetidin-2-one derivatives have been identified as potent, mechanism-based inhibitors of various enzymes, including human tryptase, chymase, thrombin, and serine proteases. researchgate.net The affinity and selectivity of these compounds for their biological targets are highly dependent on their structural features, particularly the substituents on the heterocyclic ring.

The binding affinity of a ligand for a receptor is a measure of the strength of the interaction, often quantified by the inhibition constant (Ki) or the dissociation constant (Kd). Selectivity refers to a ligand's ability to bind preferentially to one specific receptor or enzyme subtype over others. Halogen substituents on aryl rings attached to a core scaffold can significantly influence these parameters. For instance, in a study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share a substituted phenyl feature, halogenation played a key role in modulating binding affinity and selectivity for sigma (σ) receptors. The 2-fluoro substituted analog demonstrated the highest selectivity for the σ1 receptor subtype. nih.gov Halogen substitution on the aromatic ring was found to generally increase the affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.gov

The table below illustrates the binding affinities (Ki) and selectivity ratios for analogous halogenated compounds at σ1 and σ2 receptors, demonstrating the impact of halogen substitution on receptor binding.

Table 1: Binding Affinity and Selectivity of Halogenated Phenylacetamide Analogs for Sigma Receptors

Compound Substituent on Phenyl Ring σ1 Ki (nM) σ2 Ki (nM) Selectivity Ratio (σ2/σ1)
Analog 1 2-Fluoro 3.56 667 187
Analog 2 3-Chloro 1.83 118 64
Analog 3 4-Chloro 2.55 233 91
Analog 4 3-Bromo 1.70 114 67

| Analog 5 | 4-Bromo | 2.22 | 224 | 101 |

Data adapted from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives to illustrate the principle of halogen substituent effects on receptor binding. nih.gov

Modulation of Key Cellular Pathways and Signaling Cascades

Bioactive small molecules frequently exert their effects by modulating key cellular signaling pathways that regulate cell survival, proliferation, and inflammatory responses. While specific pathway analysis for this compound is not extensively detailed, the activities of related heterocyclic compounds provide insight into potential mechanisms.

Many flavonoids, another class of heterocyclic compounds, are known to interact with components of the mitogen-activated protein kinase (MAPK) signaling cascades. nih.gov The MAPK family includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, which are central to cell growth and differentiation. nih.gov For example, the flavonoid fisetin (B1672732) has been shown to induce the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) in a manner dependent on the activation of the ERK pathway. nih.gov This modulation is associated with the facilitation of long-term potentiation (LTP), a cellular model for memory formation. nih.gov

Given the reported antitumor and anti-inflammatory activities of various azetidin-2-one derivatives, it is plausible that they could modulate similar critical pathways, such as the NF-κB (nuclear factor κB) pathway, which is a key regulator of inflammation, or pro-apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and its Derivatives

The pharmacological profile of azetidin-2-one derivatives is profoundly influenced by the nature and position of substituents on the β-lactam ring. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications affect biological activity.

Impact of Halogen Substituents (Chloro, Fluoro) on Potency and Selectivity

The presence, type, and position of halogen atoms on an aromatic ring can dramatically alter a molecule's potency and selectivity. Halogens can modify a compound's electronic properties (through inductive and resonance effects), lipophilicity, and metabolic stability. The 2-chloro and 4-fluoro substituents on the phenyl ring of the title compound are expected to significantly impact its biological activity.

Studies on other halogenated compounds have provided clear evidence of these effects. For instance, research on halogenated phenylethanolamines revealed that the position of substitution dictates the biological effect; 2,5-dihalogenated derivatives were more potent beta-receptor blockers than their 2,4-dihalogenated counterparts. nih.gov The weakest effects were observed in compounds with 3,4-halogenation. nih.gov This highlights that the specific 2,4-disubstitution pattern in this compound is a critical determinant of its interaction with biological targets. Furthermore, as noted previously, halogen substitution can fine-tune receptor selectivity, as seen in phenylacetamide analogs where a 2-fluoro group conferred high selectivity for σ1 over σ2 receptors. nih.gov

Stereochemical Influence on Biological Activity

Many biologically active azetidin-2-ones are chiral, containing stereocenters at positions C3 and C4. The relative stereochemistry of the substituents at these positions (cis or trans) can have a profound impact on biological activity. nih.gov This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.

A compelling example is seen in a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, where the stereochemistry of the azetidinone ring was critical for antiviral activity and selectivity. nih.gov The trans-isomer displayed selective action against human coronavirus (CoV-229) and cytomegalovirus (HMCV), whereas the cis-isomer was selective for influenza A (H1N1). nih.gov This demonstrates that stereoisomers can possess not only different potencies but also entirely distinct activity profiles.

Table 2: Stereochemical Influence on Antiviral Selectivity of an Azetidin-2-one Derivative

Stereoisomer Selective Activity Against
trans Human Coronavirus (CoV-229), Cytomegalovirus (HMCV)

| cis | Influenza A (H1N1) |

Data derived from a study on 3-aryl-4-(diethoxyphosphoryl)azetidin-2-one derivatives. nih.gov

Systematic Substituent Effects at C3, C4, and N1 on Pharmacological Profile

N1 Position: The substituent on the lactam nitrogen is often crucial for activity. It is generally assumed that the therapeutic efficacy of the β-lactam skeleton is related to the substituents on the nitrogen atom. researchgate.net For example, in one antiviral series, the introduction of a benzyl (B1604629) group at the N1 position, in combination with a specific C3-aryl group, was deemed essential for the observed activity. nih.gov

C3 Position: The C3 position offers a key point for structural modification. In some series, a simple monosubstituted phenyl group at C3 was found to be insufficient to maintain activity, suggesting more complex or specific substitutions are required. nih.gov Conversely, the introduction of a chloro group at the C3 position has been a strategy in the synthesis of azetidin-2-ones with potent antimicrobial and antiproliferative activities. mdpi.comnih.gov

C4 Position: The substituent at the C4 position is critical for directing the molecule to its target and anchoring it within a binding site. For the title compound, this position is occupied by the 2-chloro-4-fluorophenyl group. The presence of an aryl substituent at C4 is a common feature in many biologically active azetidin-2-ones, including those with antimicrobial properties. nih.gov

Future Research Directions and Translational Perspectives for 4 2 Chloro 4 Fluorophenyl Azetidin 2 One

Exploration of Advanced Synthetic Methodologies and Scalability

The synthesis of azetidin-2-ones, or β-lactams, is a well-established field, yet there remains a continuous need for more efficient, stereoselective, and scalable methods. The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a cornerstone of β-lactam synthesis. derpharmachemica.comnih.gov Future research will likely focus on optimizing this and other cycloaddition reactions through the use of novel catalysts and microwave-assisted organic synthesis (MAOS) to improve yields and reduce reaction times. derpharmachemica.comaip.org

For the industrial production of 4-(2-chloro-4-fluorophenyl)azetidin-2-one and its derivatives, scalability is a critical factor. nih.gov Current industrial synthesis of β-lactam antibiotics provides a roadmap, emphasizing the need for cost-effective starting materials, high-yield reaction steps, and robust purification processes. uniroma1.itresearchgate.net Future methodologies should be designed with scalability in mind from the outset, exploring continuous flow chemistry and enzymatic processes, which have shown promise in improving the efficiency and environmental footprint of pharmaceutical manufacturing. google.com A comparison of prevalent synthetic routes highlights the ongoing evolution in this area.

Synthetic MethodDescriptionKey AdvantagesAreas for Future Research
Staudinger Cycloaddition A [2+2] cycloaddition reaction between a ketene (often generated in situ from an acyl chloride) and an imine. nih.govHigh versatility, applicable to a wide range of substrates.Development of new catalysts for improved stereoselectivity; adaptation to flow chemistry for scalability.
Kinugasa Reaction A copper-catalyzed reaction of a nitrone with a terminal alkyne to form a β-lactam. nih.govGood for synthesizing N-unsubstituted or N-substituted β-lactams.Broadening the substrate scope and improving catalyst turnover for industrial application.
Ester Enolate-Imine Condensation The reaction of a pre-formed ester enolate with an imine.Provides good control over stereochemistry.Development of more environmentally benign reaction conditions and reagents.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter times. derpharmachemica.comchemrxiv.orgRapid reaction times, improved yields, often solvent-free conditions.Scaling up microwave reactors for large-scale industrial production.

Integration of Artificial Intelligence and Machine Learning in Azetidin-2-one (B1220530) Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.orgnih.gov For the this compound scaffold, these technologies offer powerful tools for de novo design of novel derivatives with optimized properties. nih.gov Generative AI models, such as Recurrent Neural Networks (RNNs), can be trained on large databases of known bioactive molecules to generate new, synthesizable azetidin-2-one structures with desired activity profiles. frontiersin.org

Deeper Elucidation of Novel Molecular Targets and Binding Mechanisms

Azetidin-2-one derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. derpharmachemica.comnih.govmedwinpublishers.com However, for many of these compounds, the precise molecular targets and mechanisms of action remain to be fully elucidated. A key future direction is the identification and validation of the specific proteins, enzymes, or nucleic acids with which this compound and its analogues interact.

For instance, certain 1,4-diaryl-2-azetidinone derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, binding to the colchicine (B1669291) site. nih.govnih.govresearchgate.netresearchgate.net Other studies have implicated azetidin-2-ones as inhibitors of enzymes like histone deacetylases (HDACs), elastase, and papain. researchgate.netnih.gov Future research will employ a combination of techniques such as affinity chromatography, proteomics, and molecular docking studies to uncover novel targets. nih.govresearchgate.net Understanding the binding mechanisms at an atomic level will be crucial for designing next-generation inhibitors with improved potency and selectivity.

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, better efficacy, or a dual mode of action. mdpi.com The this compound scaffold is an ideal candidate for incorporation into hybrid molecules due to its synthetic tractability and established biological importance.

Researchers have successfully synthesized hybrids combining the azetidin-2-one ring with other bioactive heterocyclic systems, such as 1,3,4-oxadiazole/thiadiazole, quinoline (B57606), and sulfonamides. nih.govorientjchem.orgnih.gov These hybrid compounds have shown promising anticancer, antimicrobial, and antioxidant activities, often exceeding the potency of the individual parent molecules. nih.gov Future work will focus on the rational design of new hybrids targeting multiple pathways involved in complex diseases like cancer or infectious diseases.

Hybrid Scaffold PartnerRationale for HybridizationObserved Biological Activity
1,3,4-Oxadiazole/Thiadiazole Combines the broad-spectrum activity of oxadiazoles/thiadiazoles with the azetidin-2-one core. nih.govAnticancer, Antimicrobial, Antioxidant. nih.gov
Quinoline Fuses the antimicrobial and anticancer properties of the quinoline ring system with the β-lactam structure. orientjchem.orgAntibacterial, Antifungal. orientjchem.org
Sulfonamide Integrates the well-known antibacterial properties of sulfonamides with the β-lactam pharmacophore. nih.govAntibacterial, Antioxidant. nih.gov
Perimidine Explores the synergistic effects of combining the perimidine heterocycle with the azetidin-2-one moiety. researchgate.netAntibacterial, Antifungal. researchgate.net

Potential for Derivatization Towards Specific Therapeutic Applications

The this compound core provides a versatile template for chemical modification. Derivatization at various positions of the azetidin-2-one ring allows for the fine-tuning of its pharmacological properties to target specific diseases. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl rings and the nitrogen atom of the β-lactam can have a profound impact on biological activity. nih.govfrontiersin.org

For example, substitutions on the phenyl ring at the C4 position can modulate anticancer potency, while modifications at the N1 position can be used to attach other functional groups or pharmacophores, as seen in the development of hybrid molecules. nih.govorientjchem.org Future research will systematically explore the chemical space around this scaffold to develop derivatives with optimized potency, selectivity, and pharmacokinetic profiles for a range of therapeutic applications, from oncology to infectious diseases. The goal is to create a library of compounds from which tailored drug candidates can be selected for specific clinical needs. medwinpublishers.comnih.gov

Q & A

Q. What are the standard synthetic routes for 4-(2-chloro-4-fluorophenyl)azetidin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a Staudinger reaction or modified Mannich cyclization. For example, Schiff base intermediates can be generated by reacting 2-amino-1,3,4-oxadiazoles/thiadiazoles with substituted aldehydes in methanol under catalytic glacial acetic acid. Subsequent treatment with chloroacetyl chloride and triethylamine yields the azetidin-2-one core . Reaction optimization, such as adjusting stoichiometry (e.g., 1.2 equivalents of triethylamine) or temperature (room temperature vs. reflux), can improve yields from 52% to 92% .

Q. How is the structural confirmation of this compound achieved?

Methodological Answer: X-ray crystallography is the gold standard. Single-crystal diffraction data collected at 296 K (Cu-Kα radiation, λ = 1.54178 Å) can resolve bond lengths (mean C–C = 0.003 Å) and angles. Refinement using SHELXL (R factor = 0.047) confirms stereochemistry and substituent positions . Complementary techniques include:

  • NMR : 1^1H NMR (DMSO-d6) for aromatic proton splitting patterns (e.g., doublets for fluorophenyl groups at δ 7.2–7.8 ppm) .
  • IR : Stretching frequencies for β-lactam carbonyl (C=O) at ~1750 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across derivatives of this compound?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations >50%) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro at para positions) enhance antibacterial potency but reduce solubility. Quantitative Structure-Activity Relationship (QSAR) modeling can correlate logP values with activity .
  • Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) and use internal controls (e.g., ciprofloxacin for Gram-negative bacteria) .

Q. What strategies optimize enantiomeric purity during synthesis of chiral azetidin-2-one derivatives?

Methodological Answer: Chiral resolution can be achieved via:

  • Catalytic asymmetric synthesis : Use (R)-BINOL-derived catalysts to induce >90% enantiomeric excess (ee) in β-lactam formation .
  • Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) separates diastereomers, confirmed by polarimetry .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid improves ee from 75% to 98% .

Q. How do crystallographic data inform structural modifications to enhance thermal stability?

Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition points (e.g., 220°C for the parent compound). Crystal packing analysis (via Mercury 4.3 software) identifies weak interactions:

  • π-π stacking : Fluorophenyl rings (3.8 Å spacing) stabilize the lattice .
  • Hydrogen bonds : N–H···O=C (2.1 Å) between β-lactam moieties improve thermal resilience. Modifying substituents to strengthen these interactions (e.g., introducing hydroxyl groups) can increase decomposition temperatures by 20–30°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.